

VJ115 Protocol for HUVEC Tubule Formation Assay: Application Notes

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Compound of Interest		
Compound Name:	VJ115	
Cat. No.:	B1683066	Get Quote

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tubule formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a cornerstone model for studying angiogenesis. This assay allows for the assessment of compounds that may inhibit or stimulate the formation of capillary-like structures. **VJ115** is a novel small molecule inhibitor of the NADH oxidase ENOX1 (Ecto-NOX disulfide-thiol exchanger 1).[1][2] Inhibition of ENOX1 by **VJ115** has been shown to disrupt angiogenesis, making it a compound of interest for cancer therapy research.[1][2] These application notes provide a detailed protocol for utilizing **VJ115** in a HUVEC tubule formation assay, along with information on its mechanism of action and expected outcomes.

Mechanism of Action: VJ115 in Angiogenesis

VJ115 exerts its anti-angiogenic effects by targeting ENOX1, a cell surface NADH oxidase that plays a role in regulating cellular NADH levels.[1][2] The binding of **VJ115** to ENOX1 inhibits its enzymatic activity, leading to an increase in the intracellular concentration of NADH. This alteration in the cellular redox state impacts the expression of key proteins involved in cytoskeletal dynamics, which are essential for cell migration and tubule formation. Specifically, treatment with **VJ115** has been shown to decrease the expression of stathmin and lamin A/C,



proteins critical for cytoskeletal reorganization.[2] The disruption of these processes ultimately leads to the inhibition of endothelial cell tube formation.

Data Presentation: Quantitative Analysis of VJ115 Effects

The following tables present representative quantitative data on the effect of **VJ115** on HUVEC tubule formation. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The data below is illustrative of expected results based on the known activity of **VJ115**.

Table 1: Dose-Response Effect of VJ115 on HUVEC Tubule Formation

VJ115 Concentration (μM)	Average Tubule Length (µm)	Number of Branch Points	Total Tube Area (μm²)
0 (Vehicle Control)	15,000 ± 1,200	85 ± 10	1,800,000 ± 150,000
10	11,500 ± 950	60 ± 8	1,350,000 ± 110,000
25	7,200 ± 600	35 ± 5	850,000 ± 70,000
50	3,100 ± 250	12 ± 3	370,000 ± 30,000
100	1,500 ± 120	5 ± 2	180,000 ± 15,000

Data are represented as mean \pm standard deviation from a representative experiment.

Table 2: Time-Course Effect of 50 μ M **VJ115** on HUVEC Tubule Formation



Incubation Time (hours)	Average Tubule Length (µm)	Number of Branch Points	Total Tube Area (μm²)
2	8,500 ± 700	40 ± 5	980,000 ± 80,000
4	5,200 ± 450	20 ± 4	600,000 ± 50,000
6	3,100 ± 250	12 ± 3	370,000 ± 30,000
8	2,000 ± 180	8 ± 2	240,000 ± 20,000
12	1,200 ± 100	4 ± 1	150,000 ± 12,000

Data are represented as mean \pm standard deviation from a representative experiment.

Experimental Protocols HUVEC Tubule Formation Assay with VJ115

This protocol outlines the steps to assess the anti-angiogenic potential of VJ115.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- **VJ115** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Calcein AM (for fluorescent visualization)
- Inverted microscope with imaging capabilities



Protocol:

- Cell Culture:
 - Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
 - Use cells between passages 2 and 6 for optimal results.
 - Cells should be approximately 80-90% confluent before starting the assay.
- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
 - \circ On ice, add 50 μL of the thawed basement membrane matrix to each well of the prechilled 96-well plate.
 - Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Seeding and VJ115 Treatment:
 - Harvest HUVECs using Trypsin-EDTA and neutralize with growth medium.
 - Centrifuge the cells and resuspend the pellet in a serum-free or low-serum medium.
 - Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.
 - Prepare serial dilutions of VJ115 in the same medium. A vehicle control (e.g., DMSO) should be included.
 - \circ Add 100 μ L of the HUVEC suspension (1-2 x 10^4 cells) to each well of the solidified basement membrane matrix plate.



 Immediately add the desired concentration of VJ115 or vehicle control to the respective wells.

Incubation:

 Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but significant tubule formation is typically observed between 6 and 12 hours.

Visualization and Imaging:

- After incubation, carefully remove the medium from the wells.
- For fluorescent imaging, stain the cells with Calcein AM (e.g., 2 μg/mL in PBS) for 30 minutes at 37°C.
- Wash the wells gently with PBS.
- Capture images of the tubule network using an inverted microscope.

• Quantitative Analysis:

- Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify parameters such as total tubule length, number of branch points, and total tube area.

Visualizations VJ115 Signaling Pathway in HUVECs



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